molecular formula C13H11NO2 B2438024 1-(5-Phenoxypyridin-2-yl)ethan-1-one CAS No. 1549259-16-6

1-(5-Phenoxypyridin-2-yl)ethan-1-one

Cat. No.: B2438024
CAS No.: 1549259-16-6
M. Wt: 213.236
InChI Key: DPPVGRARRCUMGI-UHFFFAOYSA-N
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Description

1-(5-Phenoxypyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C13H11NO2 It is characterized by a phenoxypyridine moiety attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenoxypyridin-2-yl)ethan-1-one typically involves the reaction of 5-bromopyridin-2-yl ethanone with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The phenoxypyridine moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenoxypyridine derivatives.

Scientific Research Applications

1-(5-Phenoxypyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Phenoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenoxypyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Phenoxypyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.

    1-(5-Phenoxypyridin-2-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.

    2-(5-Phenoxypyridin-2-yl)acetic acid: Similar structure but with an acetic acid group.

Uniqueness

1-(5-Phenoxypyridin-2-yl)ethan-1-one is unique due to its specific combination of a phenoxypyridine moiety and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(5-phenoxypyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(15)13-8-7-12(9-14-13)16-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVGRARRCUMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549259-16-6
Record name 1-(5-phenoxypyridin-2-yl)ethan-1-one
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